molecular formula C17H18ClNO3S B2421187 N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide CAS No. 392305-35-0

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

Cat. No.: B2421187
CAS No.: 392305-35-0
M. Wt: 351.85
InChI Key: YIGQVHGBAPUGIY-UHFFFAOYSA-N
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Description

“N-(2-Benzoyl-4-chlorophenyl)butane-1-sulfonamide” is a useful research chemical with the CAS number 392305-35-0 . It has a molecular weight of 351.85 and a molecular formula of C17H18ClNO3S .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its structure consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.85 and a molecular formula of C17H18ClNO3S . It is typically stored at 0-8 °C .

Scientific Research Applications

Molecular Interactions and Crystal Structures

  • Sulfonamides and Molecular Interactions : Studies on various sulfonamides, including N-(2-chlorophenyl)-benzene-sulfonamide and N-(4-chlorophenyl)-benzene-sulfonamide, have analyzed their crystal structures and explored the thermodynamics of sublimation, solubility, and solvation processes. These studies provide insights into the molecular interactions within crystals and solutions, contributing to understanding of the physical chemistry of sulfonamides (Perlovich et al., 2007; Perlovich et al., 2008).

  • Hydrogen Bonding in Sulfonamides : Research on 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide has highlighted the role of extensive intra- and intermolecular hydrogen bonds in stabilizing their crystal structures. These findings have implications for understanding the behavior of sulfonamides in different environments (Siddiqui et al., 2008).

Catalytic and Synthetic Applications

  • Nanosized N-Sulfonated Catalyst : A novel nanosized N-sulfonated Brönsted acidic catalyst was developed for synthesizing polyhydroquinoline derivatives. This research demonstrates the utility of sulfonamides in catalyzing chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

  • Antiviral Activity of Sulfonamide Derivatives : The synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has been studied, revealing their potential antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010).

  • Carbonic Anhydrase Inhibitors : Sulfonamides incorporating indane moieties have been investigated for their inhibitory effects on carbonic anhydrase isozymes. These studies have implications for the development of anticonvulsant drugs (Chazalette et al., 2004).

Biomedical Implications

  • Potential as CCR2 and CCR9 Receptor Inhibitors : N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide has been identified as a biologically active compound with potential applications in inhibiting CCR2 and CCR9 receptor functions (Valkonen et al., 2008).

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGQVHGBAPUGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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